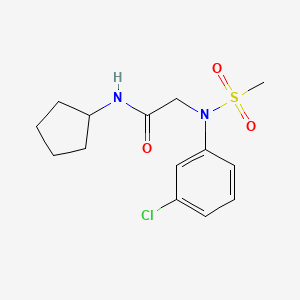
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has been shown to have potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and bone density loss.
作用機序
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide works by binding to the ghrelin receptor, which is located in the hypothalamus of the brain. This binding stimulates the release of GH and IGF-1 from the pituitary gland, leading to increased levels of these hormones in the body. N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has also been shown to increase appetite, which may contribute to its effects on muscle mass and bone density.
Biochemical and Physiological Effects:
In addition to its effects on GH and IGF-1 levels, N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has also been shown to have other biochemical and physiological effects. It has been shown to increase lean body mass and decrease fat mass in both young and elderly individuals. N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has also been shown to improve bone density and reduce the risk of fractures in postmenopausal women.
実験室実験の利点と制限
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its ability to increase GH and IGF-1 levels without the need for injections. It is also relatively safe and well-tolerated, with few reported side effects. However, N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has some limitations for lab experiments, including its relatively short half-life and the need for frequent dosing.
将来の方向性
There are several potential future directions for research on N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of muscle wasting and sarcopenia in elderly individuals. Another area of interest is its potential use in the treatment of osteoporosis and other bone disorders. Additionally, further research is needed to determine the long-term safety and efficacy of N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide in humans.
合成法
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide is synthesized through a multistep process that involves the reaction of 3-chlorophenyl isocyanate with cyclopentylamine to form the intermediate 3-chlorophenyl-N-cyclopentylurea. The intermediate is then reacted with methylsulfonyl chloride to form the final product, N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide.
科学的研究の応用
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to increase GH and IGF-1 levels in both young and elderly individuals, which can lead to increased muscle mass, bone density, and improved metabolic function. N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential use in the treatment of growth hormone deficiency, muscle wasting, and osteoporosis.
特性
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-21(19,20)17(13-8-4-5-11(15)9-13)10-14(18)16-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKUXGZTQFVBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)
![N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide](/img/structure/B5751786.png)

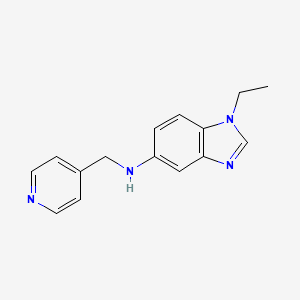
![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
![N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5751803.png)
![4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5751810.png)
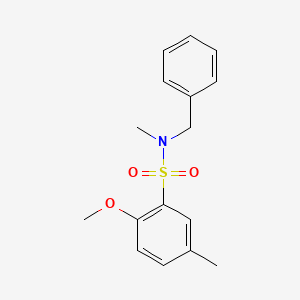
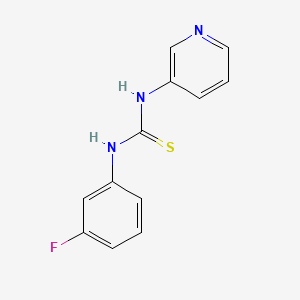
![5-(4-chlorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5751839.png)
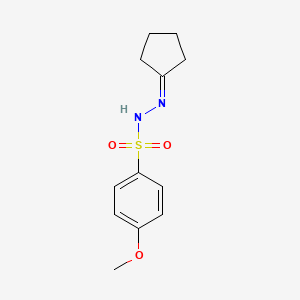
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5751854.png)
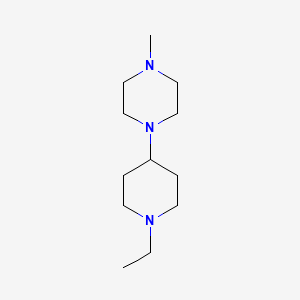
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide](/img/structure/B5751866.png)